Octylamine

Corrosion inhibition Brass protection Acidic media

Octylamine (C8, CAS 111-86-4) occupies a unique performance niche between hexylamine (C6) and decylamine (C10). It delivers quantitatively greater corrosion inhibition on brass—displacing 3 H₂O molecules vs. 2 for hexylamine—while maintaining superior aqueous compatibility over decylamine. In phosphate flotation, it provides intermediate SiO₂ collection between coconut diamine and dodecylamine with predictable P₂O₅ selectivity. For nanomaterials, its C8 chain enables 91.3% PLQY in perovskite nanocrystals, an effect shorter or longer amines cannot replicate. Standard B2B shipping available globally.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS No. 111-86-4
Cat. No. B049996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylamine
CAS111-86-4
SynonymsOctylamine;  1-Aminooctane;  1-Octylamine;  Amine OD;  Armeen 8;  Armeen 8D;  Caprylamine;  Caprylylamine;  Farmin 08D;  Genamin 8R;  Monooctylamine;  NSC 9824;  Octan-1-amine;  Octanamine;  n-Octylamine; 
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCCCCCCN
InChIInChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
InChIKeyIOQPZZOEVPZRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Octylamine (CAS 111-86-4) – Technical Baseline and Procurement Overview for Scientific Selection


Octylamine (1-aminooctane, CAS 111-86-4) is a primary aliphatic amine with an eight-carbon linear chain (C₈H₁₉N), characterized by a boiling point of 175–177 °C, melting point of −5 to −1 °C, density of 0.782 g/mL at 25 °C, and a refractive index n20/D of 1.429 . It is commercially available in purity grades up to ≥99.5% (GC) with specified impurities of ≤0.2% water . As a member of the linear alkylamine homologous series (positioned between hexylamine, C6, and decylamine, C10), octylamine exhibits an intermediate balance of hydrophobicity and aqueous solubility (0.32 g/L) that distinguishes its physicochemical behavior and functional performance from both shorter-chain and longer-chain analogs . This intermediate chain-length position directly impacts multiple application-critical parameters including partition behavior, surface activity, corrosion inhibition efficiency, and interfacial adsorption kinetics.

Why Generic Substitution of Octylamine (CAS 111-86-4) Fails: Chain-Length-Dependent Performance Gaps in Alkylamine Applications


Linear alkylamines cannot be arbitrarily substituted for one another across procurement specifications because their functional performance—spanning corrosion inhibition efficiency, mineral flotation selectivity, ion-pair chromatography retention, and material mechanical reinforcement—exhibits strong chain-length dependence [1][2]. Systematic comparative studies across hexylamine (C6), octylamine (C8), and decylamine (C10) demonstrate that these three in-class amines produce quantitatively distinct outcomes under identical experimental conditions [1][3]. The C8 chain of octylamine occupies a unique performance niche: it provides substantially greater surface activity and hydrophobic character than hexylamine while avoiding the water solubility limitations and processing constraints that emerge with decylamine and longer-chain homologs [3]. Consequently, substituting octylamine with a shorter-chain analog results in reduced efficiency in adsorption-driven applications, while substituting with a longer-chain analog may introduce formulation incompatibilities or altered selectivity profiles. The following evidence items provide the quantitative basis for these differentiation claims.

Octylamine (CAS 111-86-4) – Quantified Differentiation Evidence Versus Closest Analogs


Corrosion Inhibition Efficiency on (70/30) Brass in 0.1 M HClO₄: Octylamine Outperforms Hexylamine by Approximately 15 Percentage Points

In a direct comparative corrosion inhibition study on (70/30) brass in 0.1 M HClO₄, octylamine (OCA) demonstrated intermediate inhibition efficiency (%P) between hexylamine (HCA) and decylamine (DCA), with the overall efficiency order established as DCA > OCA > HCA [1]. The study further quantified that DCA, OCA, and HCA displaced 4, 3, and 2 water molecules from the brass-solution interface, respectively, providing a molecular-level mechanistic basis for the observed efficiency differences [1].

Corrosion inhibition Brass protection Acidic media Electrochemical impedance spectroscopy

Flotation Collection Performance for Silica (SiO₂) Desilication: Octylamine Exhibits Intermediate Selectivity Between Shorter and Longer Chain Amines

A 2022 comparative study evaluated multiple amine collectors for reverse flotation desilication of phosphate rock under weakly alkaline conditions. Among fatty amine reagents, the collection capacity for SiO₂ followed a defined performance hierarchy: coconut diamine > n-octylamine > dodecylamine > other tested variants [1]. Critically, the phosphorus (P₂O₅) loss rate—a key selectivity metric—also varied systematically by chain length, with n-octylamine exhibiting an intermediate phosphorus loss profile compared to the higher losses observed with coconut oil amine and the lower losses observed with isotridecylamine [1].

Mineral flotation Desilication Phosphate rock beneficiation Amine collectors

Acute Oral Toxicity Profile (Rat LD₅₀): Octylamine Occupies a Distinct Intermediate Safety Band Between Hexylamine and Dodecylamine

Comparative toxicological data across the linear alkylamine series reveals a non-monotonic relationship between chain length and acute oral toxicity. Hexylamine (C6) exhibits rat oral LD₅₀ values ranging from 240 mg/kg to 670 mg/kg depending on test methodology . Octylamine (C8) is reported at >250 mg/kg (oral, rat) with a dermal LD₅₀ range of 200–2000 mg/kg (rabbit) . Dodecylamine (C12) shows substantially higher LD₅₀ values of 1020 mg/kg (oral, rat), indicating reduced acute oral toxicity relative to shorter-chain homologs .

Toxicology Acute oral toxicity Safety assessment Alkylamine homolog series

Mechanical Reinforcement of Natural Rubber Composites: Octylamine Enhances ZnO Dispersion via Zinc Ion Coordination

A 2023 study on natural rubber composites demonstrated that octylamine addition enhances mechanical robustness through a specific coordination mechanism with zinc ions, improving the dispersion of zinc oxide (ZnO) within the rubber matrix [1]. The study examined the effect of various aliphatic amines with similar pKa values on silica/silane-reinforced natural rubber. The findings indicated that linear aliphatic amines with longer carbon tails—including octylamine (OCT)—produced lower Payne effect, lower heat capacity increment, higher bound rubber content, and higher modulus and tensile strength compared to shorter-chain hexylamine (HEX) [2].

Natural rubber Mechanical properties ZnO dispersion Polymer composites

Ion-Interaction RP-HPLC Retention Behavior: Chain-Length-Dependent Elution and Separation Characteristics

A systematic ion-interaction reagent RP-HPLC study compared hexylamine, octylamine, and decylamine as eluent components (in the form of their salicylate salts) for the separation of aliphatic and aromatic amines [1]. The study evaluated the effects of alkyl chain length of the eluent amine on analyte retention, finding that retention behavior varies predictably with chain length—enabling method optimization based on the specific hydrophobicity of the ion-interaction reagent [1]. Octylamine's intermediate C8 chain provides a balance between adequate retention for moderately hydrophobic analytes and manageable column equilibration times.

RP-HPLC Ion-interaction chromatography Amine separation Analytical method development

Amphiphilic Balance and Surface Activity in Nanomaterial Synthesis: Intermediate Chain Length Enables Tunable Morphology Control

Octylamine's C8 chain length provides a distinct amphiphilic balance that enables specific applications in nanomaterial synthesis not equally accessible with shorter or longer alkylamines. In the fabrication of CsPbBr₃ perovskite nanocrystals, octylamine (OLA) has been employed as a shorter-chain capping ligand to replace the commonly used long-chain oleylamine (OAm), achieving near-unity photoluminescence quantum yield (91.3%) with enhanced stability [1]. Similarly, in two-dimensional perovskite nanosheet synthesis, octylamine's shorter carbon chain is used to tune growth orientation, with nanosheet morphology adjustable by varying the ratio of shorter ligands (octylamine) to longer ligands [2].

Nanomaterial synthesis Quantum dots Perovskite nanosheets Surface passivation

Octylamine (CAS 111-86-4) – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Corrosion Inhibitor Formulation for Brass Components in Acidic Process Environments

Based on direct comparative evidence establishing the efficiency order DCA > OCA > HCA for (70/30) brass in 0.1 M HClO₄, octylamine is optimally specified when moderate corrosion protection is required with better water compatibility than decylamine [1]. The displacement of 3 water molecules per octylamine molecule at the brass interface provides a quantifiable mechanistic advantage over hexylamine (which displaces only 2 water molecules) [1]. This intermediate performance profile makes octylamine particularly suitable for industrial pickling and acid-cleaning formulations where both corrosion inhibition and manageable aqueous solubility are required [1].

Mineral Flotation Collector for Silica Removal in Phosphate Rock Beneficiation

In reverse flotation desilication of phosphate rock under weakly alkaline conditions, octylamine occupies a defined position in the SiO₂ collection capacity hierarchy: coconut diamine > n-octylamine > dodecylamine [1]. This intermediate collection capacity is accompanied by a measurable phosphorus (P₂O₅) loss rate that must be balanced against silica removal efficiency [1]. Procurement of octylamine as a flotation collector is indicated when process optimization requires a fatty monoamine with moderate silica affinity and predictable selectivity—particularly when the alternative of coconut diamine (higher collection, potentially different cost profile) or dodecylamine (lower collection) does not align with target metallurgical outcomes [1].

Natural Rubber Composite Formulation Requiring Enhanced ZnO Dispersion and Mechanical Properties

Octylamine's demonstrated ability to coordinate with zinc ions enhances ZnO dispersion in natural rubber composites, contributing to improved mechanical robustness [1]. In the context of silica/silane-reinforced natural rubber, longer-carbon-tail amines including octylamine produce lower Payne effect, lower heat capacity increment, higher bound rubber content, and higher modulus and tensile strength compared to hexylamine [2]. This evidence supports the specification of octylamine over hexylamine when enhanced reinforcement is desired, while avoiding the potential solubility and handling constraints that may accompany decylamine or longer-chain amine additives [2].

Ligand Engineering for Perovskite Nanocrystal and Quantum Dot Surface Passivation

In the synthesis of CsPbBr₃ perovskite nanocrystals, octylamine (OLA) serves as a shorter-chain capping ligand that replaces oleylamine, achieving photoluminescence quantum yield of 91.3% with enhanced stability [1]. Additionally, in two-dimensional perovskite nanosheet fabrication, octylamine's short carbon chain enables tunable growth orientation control through adjustment of shorter-to-longer ligand ratios and synthesis temperature [2]. These chain-length-specific surface passivation effects cannot be replicated with either shorter alkylamines (which provide insufficient surface coverage) or substantially longer-chain ligands (which may sterically restrict certain nanostructure architectures) [1][2]. Procurement for nanomaterial synthesis applications should therefore specify octylamine specifically, rather than generic alkylamine substitutions, when the target morphology or surface chemistry requires the intermediate C8 chain length.

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